Ethyl 2-(3-(3-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(3-(3-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a ureido group at position 2 of the benzothiazole core, substituted with a 3-methoxyphenyl moiety, and an ethyl carboxylate group at position 5. This structure combines hydrogen-bonding capabilities (via the urea group) with lipophilicity (from the methoxyphenyl and ethyl ester groups), making it a candidate for targeting enzymes or receptors requiring both polar and nonpolar interactions .
Properties
IUPAC Name |
ethyl 2-[(3-methoxyphenyl)carbamoylamino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-3-25-16(22)11-7-8-14-15(9-11)26-18(20-14)21-17(23)19-12-5-4-6-13(10-12)24-2/h4-10H,3H2,1-2H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTQLMYPZJCRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-(3-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
This compound belongs to the class of thiazole derivatives. The synthesis typically involves the reaction of ethyl thiazole-6-carboxylate with 3-(3-methoxyphenyl)urea under optimized conditions to yield the desired product. The reaction is facilitated using suitable solvents and catalysts to ensure high yield and purity.
The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, which is critical for its potential therapeutic applications.
Anticancer Activity
Several studies have explored the anticancer properties of thiazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity Data
In a study conducted on A549 lung cancer cells, the compound exhibited an IC50 value of 12.5 μM, indicating significant cytotoxicity compared to control treatments. Similar findings were observed in MCF-7 and HeLa cell lines, suggesting broad-spectrum anticancer activity.
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on various enzymes involved in cancer progression.
Table 2: Enzyme Inhibition Data
The compound demonstrated substantial inhibition of CK2 and GSK3β kinases, which are critical in cell signaling pathways related to cancer cell survival and proliferation. These findings highlight its potential as a dual inhibitor, which could be advantageous in therapeutic strategies targeting multiple pathways.
Study on Lung Cancer Treatment
A recent study evaluated the efficacy of this compound in a murine model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to untreated controls.
Figure 1: Tumor Size Reduction in Mice
Tumor Size Reduction
This study supports the compound's potential as an effective therapeutic agent against lung cancer, warranting further investigation into its mechanisms and long-term effects.
Study on Diabetes Management
In addition to its anticancer properties, there is emerging evidence that suggests the compound may also play a role in managing diabetes by affecting glucose metabolism pathways. Preliminary results indicate that it can enhance insulin sensitivity in diabetic models.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
Ureido vs. Amino Groups
- Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (2BS): Substituent: Amino group at position 2. Molecular Weight: 222.26 g/mol (C₁₀H₁₀N₂O₂S). This compound is often a precursor for synthesizing more complex derivatives .
Piperidine-Substituted Derivatives
- Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate: Substituent: Piperidine at position 2. Synthesis: Produced via reaction of the amino derivative with piperidine using CuBr₂. This derivative can be hydrolyzed to its carboxylic acid form for further functionalization .
Methyl-Substituted Derivatives
- Ethyl 2-methylbenzo[d]thiazole-6-carboxylate: Substituent: Methyl group at position 2. Commonly used as an intermediate in organic synthesis .
Acrylamido-Substituted Analogs
- (Z)-Ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate :
Substituent Variations at Position 6
Ethyl vs. Methyl Esters
- Methyl benzo[d]thiazole-6-carboxylate: Substituent: Methyl ester at position 6. Similarity Score: 0.86 vs. the target compound.
Research Findings and Implications
- Ureido Group Significance: The 3-methoxyphenyl ureido group in the target compound enhances hydrogen-bonding interactions compared to amino or methyl analogs, suggesting superior affinity for biological targets like kinases or GPCRs .
- Trimethoxyphenyl Analogs : The acrylamido-trimethoxyphenyl derivative () highlights the importance of methoxy positioning for antitumor activity, a feature that could guide optimization of the target compound .
- Ester vs. Carboxylic Acid : Hydrolysis of the ethyl ester to a carboxylic acid (as in ) may improve water solubility but reduce cell permeability, necessitating a balance in prodrug design .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and intermediates involved in the preparation of Ethyl 2-(3-(3-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate?
- The synthesis typically involves multi-step reactions:
Thiazole ring formation : Condensation of substituted thioureas with α-halo ketones or esters under reflux conditions in ethanol or 1,4-dioxane .
Ureido group introduction : Reaction of the thiazole intermediate with 3-methoxyphenyl isocyanate or carbodiimide derivatives in the presence of glacial acetic acid as a catalyst .
Esterification : Ethyl esterification at the 6-position of the benzothiazole ring using ethyl chloroformate or ethanol under acidic conditions .
- Critical intermediates include the unsubstituted benzothiazole core and the 3-methoxyphenyl urea precursor.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Assign peaks for the methoxy group (~δ 3.8 ppm), urea NH protons (δ 8.5–10.0 ppm), and ethyl ester (δ 1.3–4.3 ppm) .
- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity and confirm molecular ion peaks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the urea linkage formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require strict temperature control (60–80°C) to avoid side reactions .
- Catalysis : Use triethylamine or DMAP to accelerate urea bond formation while minimizing hydrolysis .
- Stoichiometry : A 1.2:1 molar ratio of 3-methoxyphenyl isocyanate to the thiazole intermediate reduces unreacted starting material .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via column chromatography .
Q. What structural features contribute to the compound’s biological activity, and how can structure-activity relationships (SAR) be systematically explored?
- Key motifs :
- The thiazole ring’s electron-deficient nature enhances binding to enzymatic targets (e.g., kinase inhibitors) .
- The 3-methoxy group on the phenylurea moiety improves solubility and modulates steric interactions .
- SAR strategies :
Synthesize analogs with halogenated (F, Cl) or alkylated phenylurea groups to evaluate electronic effects .
Replace the ethyl ester with methyl or tert-butyl esters to study steric impacts on bioavailability .
Test activity against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains to correlate substituents with potency .
Q. How can crystallographic data resolve contradictions in reported biological activity?
- Single-crystal X-ray diffraction : Determine the compound’s conformation, hydrogen-bonding networks (e.g., urea NH···O=C interactions), and planarity of the thiazole-phenylurea system .
- Correlate with bioassays : Conformational rigidity from intramolecular H-bonds may explain higher activity in analogs with ortho-methoxy groups versus para-substituted derivatives .
Q. What experimental controls are critical when assessing this compound’s cytotoxicity in vitro?
- Solvent controls : Use DMSO at ≤0.1% v/v to avoid nonspecific cell death .
- Positive controls : Include cisplatin (for anticancer assays) and ampicillin (for antimicrobial tests) to validate assay conditions .
- Dose-response curves : Perform triplicate experiments across 5–6 concentrations (e.g., 1–100 μM) to calculate IC50/EC50 values .
Methodological Resources
- Synthetic protocols : Detailed procedures for benzothiazole-urea derivatives in International Journal of Organic Chemistry .
- Crystallography : Space group parameters and hydrogen-bonding analysis in Acta Crystallographica .
- Biological testing : Standardized protocols for kinase inhibition assays in Heteroatom Chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
